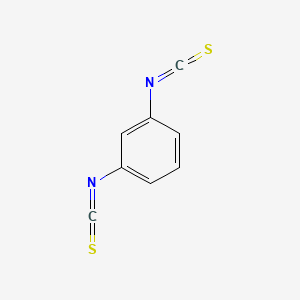

1,3-diisothiocyanatobenzene

Description

The exact mass of the compound ISOTHIOCYANIC ACID, m-PHENYLENE ESTER is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 511743. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-diisothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S2/c11-5-9-7-2-1-3-8(4-7)10-6-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLANQNHTGVOMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C=S)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185178 | |

| Record name | Isothiocyanic acid, m-phenylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3125-77-7 | |

| Record name | 1,3-Diisothiocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3125-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Phenylenediisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003125777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Phenylenediisothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isothiocyanic acid, m-phenylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Phenylene diisothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-PHENYLENEDIISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86M48KVG07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 1,3-Diisothiocyanatobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 1,3-diisothiocyanatobenzene, a valuable building block in medicinal chemistry and materials science. As a senior application scientist, this document aims to deliver not just procedural steps, but also the underlying scientific principles and practical insights to ensure successful and reliable outcomes in the laboratory.

Introduction: The Significance of this compound

This compound belongs to the isothiocyanate class of organic compounds, characterized by the -N=C=S functional group. Isothiocyanates are well-regarded for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Their utility extends to synthetic chemistry, where they serve as versatile intermediates for the creation of various nitrogen- and sulfur-containing heterocycles. The meta-substitution pattern of the two isothiocyanate groups on the benzene ring in this compound offers a unique geometric arrangement for the development of novel molecular architectures, making it a compound of interest for applications in drug discovery and polymer chemistry. For instance, the isomeric p-phenylene diisothiocyanate is utilized in the synthesis of polymers and as a cross-linking reagent in various chemical applications.[2]

Synthesis of this compound: A Mechanistic Approach

The most common and efficient method for the synthesis of aryl isothiocyanates is from the corresponding primary amines. In the case of this compound, the readily available starting material is m-phenylenediamine. The conversion involves the reaction of the amino groups with a thiocarbonyl source. While several reagents can be employed, a widely used and effective method involves the use of carbon disulfide in the presence of a suitable coupling agent.

Core Reaction Pathway: From Diamine to Diisothiocyanate

The synthesis of this compound from m-phenylenediamine can be achieved through a one-pot, two-step process. The fundamental principle of this transformation is the in-situ formation of dithiocarbamate salts, followed by a desulfurization reaction to yield the desired diisothiocyanate.[3]

A robust and scalable method utilizes carbon disulfide (CS₂) to form the dithiocarbamate intermediate, and a desulfurizing agent such as cyanuric chloride (1,3,5-trichloro-2,4,6-triazine) to facilitate the elimination of sulfur and formation of the isothiocyanate functionality.[4]

Caption: General reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of aryl isothiocyanates and has been tailored for the preparation of this compound.[4]

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Amount | Molar Equivalent |

| m-Phenylenediamine | 108-45-2 | C₆H₈N₂ | 3.0 g | 1 |

| Carbon Disulfide (CS₂) | 75-15-0 | CS₂ | 10 mL | Excess |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 7.66 g | 2 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 20 mL + 10 mL + 45 mL | - |

| Water | 7732-18-5 | H₂O | 20 mL | - |

| Cyanuric Chloride | 108-77-0 | C₃Cl₃N₃ | 3.5 g | 0.67 |

| 6N Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | As needed | - |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve m-phenylenediamine (3.0 g, 27.74 mmol) in 20 mL of dichloromethane. In a separate beaker, dissolve potassium carbonate (7.66 g, 55.48 mmol) in 20 mL of water.

-

Formation of Dithiocarbamate: Cool the dichloromethane solution of m-phenylenediamine to 0-10 °C using the ice bath. To this cooled solution, add 10 mL of carbon disulfide. Then, add the aqueous solution of potassium carbonate. Stir the resulting biphasic mixture vigorously at 0 to 10 °C for 1 hour.

-

Desulfurization: To the reaction mixture, add an additional 10 mL of dichloromethane, followed by the portion-wise addition of solid cyanuric chloride (3.5 g, 18.5 mmol). Continue stirring at 0-10 °C for 30 minutes.

-

Reaction Completion and Work-up: Remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. After this period, cool the mixture again to 0-10 °C and carefully add 6N sodium hydroxide dropwise until the pH of the aqueous layer reaches 11.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with 15 mL portions of dichloromethane.

-

Drying and Concentration: Combine all the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude product obtained from the synthesis will likely contain unreacted starting materials, by-products from the desulfurization step, and residual solvent. Purification is essential to obtain a high-purity sample suitable for further applications.

Recrystallization: The Primary Purification Technique

Recrystallization is a powerful and widely used technique for purifying solid organic compounds. The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures, while the impurities should either be insoluble at all temperatures or remain soluble at low temperatures.

Solvent Selection:

The choice of solvent is critical for successful recrystallization. For this compound, a non-polar to moderately polar solvent is expected to be effective. Common solvents and solvent mixtures to consider for screening include:

-

Single Solvents: Heptane, Hexane, Toluene, Ethanol, Acetone.

-

Solvent Pairs: Heptane/Ethyl Acetate, Methanol/Water, Acetone/Water.

A systematic approach to solvent screening involves testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

General Recrystallization Protocol:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

-

Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add more hot solvent in small portions until the solid is completely dissolved.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography

For obtaining very high purity material or for separating closely related impurities, silica gel column chromatography can be employed. A solvent system of petroleum ether and dichloromethane (e.g., 9:1 v/v) has been reported for the purification of similar isothiocyanates and can be a good starting point for optimization.[4]

Characterization and Quality Control

Confirmation of the identity and purity of the synthesized this compound is crucial. A combination of physical and spectroscopic methods should be employed.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₄N₂S₂ | |

| Molecular Weight | 192.26 g/mol | |

| Appearance | Solid | |

| Melting Point | 56 °C (decomposes) |

Note: Some properties are for the pure compound and may vary slightly based on purity.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for identifying the presence of the isothiocyanate functional group. The -N=C=S group exhibits a characteristic strong and sharp absorption band due to its asymmetric stretching vibration.

-

Characteristic Absorption: A strong, sharp peak is expected in the region of 2000-2200 cm⁻¹ .[5] The presence of this band is a strong indicator of the successful formation of the isothiocyanate. Other expected absorptions include those for aromatic C-H and C=C stretching.

Caption: Expected IR absorption for the isothiocyanate functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The substitution pattern will lead to a specific splitting pattern for the four aromatic protons. Due to the symmetry of the molecule, two distinct signals are anticipated.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbon of the isothiocyanate group (-N=C=S) typically appears in the range of 120-140 ppm. The aromatic carbons will also have characteristic chemical shifts. It is important to note that the isothiocyanate carbon signal can sometimes be broad or of low intensity.

Applications in Research and Drug Development

This compound serves as a versatile scaffold for the synthesis of a wide array of compounds with potential therapeutic applications. The two reactive isothiocyanate groups can undergo addition reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively. These derivatives are of significant interest in drug discovery programs targeting various diseases.

Safety Considerations

-

m-Phenylenediamine: Is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Carbon Disulfide: Is highly flammable and toxic. All operations involving carbon disulfide should be conducted in a fume hood, away from ignition sources.

-

Cyanuric Chloride: Is corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

-

This compound: Isothiocyanates are generally considered to be irritants and sensitizers. Handle the final product with care, using appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

Conclusion

This technical guide has provided a detailed and scientifically grounded framework for the synthesis and purification of this compound. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently and safely produce this valuable chemical intermediate for their research and development endeavors. The key to success lies in careful execution of the experimental procedures, meticulous purification, and thorough characterization of the final product.

References

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. p-フェニレンジイソチオシアナート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1 3-PHENYLENE DIISOTHIOCYANATE 97 synthesis - chemicalbook [chemicalbook.com]

- 5. chemicalpapers.com [chemicalpapers.com]

Introduction: Understanding the Core Chemistry and Potential

An In-Depth Technical Guide to 1,3-Diisothiocyanatobenzene

This compound, also known as m-phenylene diisothiocyanate, is a bifunctional aromatic organic compound. Its structure is characterized by a central benzene ring substituted at the meta positions with two highly reactive isothiocyanate (-N=C=S) functional groups. This unique arrangement makes it a valuable reagent in organic synthesis and materials science. The electrophilic nature of the isothiocyanate carbons allows for facile reactions with a wide range of nucleophiles, making it a versatile building block for creating complex molecular architectures.

In the realm of drug development and biomedical research, isothiocyanates are a well-regarded class of compounds, known for their presence in cruciferous vegetables and their diverse biological activities, including anticancer properties.[1][2] While research on this compound itself is more specialized, its role as a cross-linking agent and a precursor for synthesizing heterocyclic systems positions it as a compound of significant interest for medicinal chemists and materials scientists.[3][4] This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and analytical characterization, offering a foundational resource for researchers.

Core Physicochemical Properties

The functional utility of this compound is intrinsically linked to its physical and chemical characteristics. These properties dictate its solubility, stability, storage conditions, and reactivity profile.

| Property | Value | Source(s) |

| CAS Number | 3125-77-7 | |

| Molecular Formula | C₈H₄N₂S₂ | |

| Molecular Weight | 192.26 g/mol | |

| Appearance | Solid | |

| Melting Point | 56 °C (decomposes) | |

| Solubility | Soluble in various organic solvents. Hydrolyzes in water. | [5] |

| Stability | Moisture sensitive. Isothiocyanates can exhibit instability in aqueous media. | [5][6] |

| Storage Temperature | 2-8°C |

Synthesis and Purification

A common and efficient method for synthesizing this compound is through a one-pot reaction starting from m-phenylenediamine.[7][8] This process leverages the nucleophilicity of the amine groups to react with carbon disulfide.

Synthetic Pathway Overview

The synthesis involves the in-situ formation of a dithiocarbamate salt, which is then converted to the diisothiocyanate. A typical procedure is as follows:

-

m-Phenylenediamine is dissolved in a suitable solvent system, such as a biphasic mixture of dichloromethane (DCM) and water.

-

An inorganic base, like potassium carbonate, is added to the aqueous layer.

-

Carbon disulfide (CS₂) is added under cooling (e.g., an ice bath). The mixture is stirred, allowing for the formation of the dithiocarbamate intermediate.[8]

-

A desulfurylation agent, such as cyanuric chloride, is then introduced to facilitate the elimination reaction, yielding the final this compound product.[7][8]

Purification Methods

Due to the sensitivity of the isothiocyanate groups, purification requires careful consideration. Standard techniques such as recrystallization from appropriate solvents or column chromatography on silica gel can be employed to achieve high purity (e.g., >97%).[5]

Analytical Characterization

Confirming the identity and purity of this compound requires a suite of analytical techniques. The analytical determination of isothiocyanates can be challenging due to their potential instability and, in some cases, the absence of strong chromophores for UV detection.[9][10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of isothiocyanates.[11] A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically effective.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides both separation and structural information. However, caution is warranted as some isothiocyanates can undergo thermal degradation in the GC inlet.[9]

-

Infrared (IR) Spectroscopy: The isothiocyanate group exhibits a characteristic strong and sharp absorption band in the region of 2000-2200 cm⁻¹, which is a definitive indicator of its presence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the overall structure, providing information on the aromatic protons and the carbons of the benzene ring and the N=C=S group.

Reactivity and Applications in Drug Development

The chemistry of this compound is dominated by the electrophilic nature of the two isothiocyanate groups. This bifunctionality is the cornerstone of its utility as a cross-linking agent and a building block in synthesis.

Reaction with Nucleophiles: The Thiourea Linkage

The carbon atom of the -N=C=S group is highly susceptible to nucleophilic attack. It reacts readily with primary and secondary amines to form stable thiourea derivatives.[5] This reaction is fundamental to its application in polymer chemistry and for conjugating molecules.

Applications in Synthesis and Medicinal Chemistry

-

Cross-linking Reagent: Its ability to react with two amine groups makes it an effective cross-linking reagent for proteins and polymers.[3]

-

Synthesis of Heterocycles: Isothiocyanates are valuable precursors for synthesizing a variety of sulfur and nitrogen-containing heterocyclic compounds, such as thiazines and fused pyrimidines, which are scaffolds found in many bioactive molecules.[4]

-

Drug Discovery Lead Structures: The broader class of isothiocyanates is known for a wide range of biological activities, including anti-infective, anti-inflammatory, and anticancer effects.[4][12] As such, this compound serves as a valuable starting material for creating libraries of novel compounds for biological screening.

Safety, Handling, and Storage

As a highly reactive chemical, this compound must be handled with appropriate safety precautions.

-

Hazards: The compound is classified as acutely toxic if swallowed, causes skin and eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is a respiratory sensitizer.

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For operations that may generate dust, respiratory protection (e.g., N95 dust mask) is necessary.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, typically between 2-8°C. It is moisture-sensitive and should be protected from water and humidity. Keep away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[5]

References

-

Angelini, P., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica, 2(4), 93-120. [Link]

-

National Center for Biotechnology Information. (n.d.). p-Phenylene diisothiocyanate. PubChem Compound Database. [Link]

-

Wikipedia. (2025). Bitoscanate. [Link]

-

Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]

-

Sareen, D., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Molecules, 17(1), 649-661. [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET: 1,4-Phenylene diisothiocyanate. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenyl isothiocyanate. [Link]

-

Hemdan, M. M., & Abd El-Mawgoude, H. K. (2015). Uses of 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]-thiophen-2-yl)-3-dodecanoylthiourea as a Building Block in the Synthesis of Fused Pyrimidine and Thiazine Systems. Chemical & Pharmaceutical Bulletin, 63(6), 450-456. [Link]

-

ResearchGate. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. [Link]

-

ChemSynthesis. (n.d.). 1,3-dichloro-2-isothiocyanatobenzene. [Link]

-

Ghent University Academic Bibliography. (2021). The stability of isothiocyanates in broccoli extract: oxidation from erucin to sulforaphane was discovered. [Link]

-

Lee, S. J., et al. (2018). Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. Journal of Food Science, 83(1), 137-143. [Link]

-

Butler, A. R., et al. (1996). The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][5][9][13]triazoles - a combined experimental and theoretical study. Journal of the Chemical Society, Perkin Transactions 1, (18), 2247-2252. [Link]

-

ResearchGate. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. [Link]

-

Papamicael, C., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 27(19), 6296. [Link]

-

University Politehnica of Bucharest. (n.d.). A SIMPLE METHOD FOR THE QUANTIFICATION OF ISOTHIOCYANATES FROM MUSTARD. [Link]

-

Martorana, A., et al. (2019). Structure-activity relationships study of isothiocyanates for H2S releasing properties. European Journal of Medicinal Chemistry, 182, 111623. [Link]

-

ResearchGate. (2015). A simple method for the quantification of isothiocyanates from mustard. [Link]

-

Fanaei, Z., et al. (2020). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 19(2), 217-226. [Link]

-

Al-Warhi, T., et al. (2022). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. RSC Advances, 12(18), 11211-11224. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p-Phenylene diisothiocyanate 98 4044-65-9 [sigmaaldrich.com]

- 4. Uses of 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]-thiophen-2-yl)-3-dodecanoylthiourea as a Building Block in the Synthesis of Fused Pyrimidine and Thiazine Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,4-PHENYLENE DIISOTHIOCYANATE | 4044-65-9 [chemicalbook.com]

- 6. thaiscience.info [thaiscience.info]

- 7. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1 3-PHENYLENE DIISOTHIOCYANATE 97 synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 12. Structure-activity relationships study of isothiocyanates for H2S releasing properties: 3-Pyridyl-isothiocyanate as a new promising cardioprotective agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

The Reactivity of 1,3-Diisothiocyanatobenzene with Primary Amines: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the reactivity of 1,3-diisothiocyanatobenzene with primary amines, a fundamental reaction in the synthesis of novel polymers and bioactive molecules. With full editorial control, this document is structured to offer a holistic understanding, from the underlying chemical principles to practical experimental protocols and potential applications in drug development.

Introduction: The Versatile Chemistry of Isothiocyanates

The isothiocyanate group (-N=C=S) is a highly reactive functional group that readily undergoes addition reactions with nucleophiles. Among these, the reaction with primary amines to form N,N'-disubstituted thioureas is a cornerstone of synthetic chemistry.[1] This reaction is characterized by its efficiency and the stability of the resulting thiourea linkage.

This compound, with its two isothiocyanate groups positioned meta to each other on a phenyl ring, is a bifunctional electrophile. This structural feature allows it to react with primary amines to form linear polymers (polythioureas) when reacted with diamines, or to act as a crosslinking agent for polymers containing primary amine functionalities. The aromatic nature of the backbone imparts rigidity and specific electronic properties to the resulting materials.

The Core Reaction: Mechanism of Thiourea Formation

The fundamental reaction between an isothiocyanate and a primary amine proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isothiocyanate group. This is followed by a proton transfer to the nitrogen atom of the isothiocyanate, yielding the stable thiourea derivative.

The proposed mechanism for the formation of a thiourea from an isothiocyanate and a primary amine is as follows:

-

Nucleophilic Attack: The primary amine's nitrogen atom attacks the central carbon of the isothiocyanate group.[2]

-

Intermediate Formation: A zwitterionic intermediate is formed.

-

Proton Transfer: A proton is transferred from the amine nitrogen to the isothiocyanate nitrogen, resulting in the final thiourea product.[2]

Caption: Mechanism of thiourea formation.

When this compound reacts with a primary amine, this reaction occurs at both isothiocyanate groups. If a monoamine is used in a 2:1 molar ratio, a bis-thiourea adduct is formed. If a diamine is used in a 1:1 molar ratio, a polythiourea is synthesized.

Factors Influencing the Reaction

The reaction between this compound and primary amines can be influenced by several factors, which must be carefully controlled to achieve the desired product and yield.

Amine Nucleophilicity

The reactivity of the primary amine is a crucial factor. Aliphatic amines are generally more nucleophilic and react more readily with isothiocyanates than aromatic amines.[3] Electron-donating groups on the amine increase its nucleophilicity, while electron-withdrawing groups decrease it. For less reactive aromatic amines, heating or the use of a base catalyst may be necessary to drive the reaction to completion.[3]

Solvent Effects

The choice of solvent can significantly impact the reaction rate and outcome.[4][5] Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often good choices as they can solvate the reactants and intermediates.[6] For some reactions, less polar solvents like dichloromethane (DCM) or chloroform may be used, particularly if the reactants are highly soluble.[3] It has been noted that for some cycloaddition reactions, changing the solvent from DCE to chlorobenzene and increasing the temperature can alter the product distribution.[7]

Temperature

The reaction is often exothermic and can proceed at room temperature, especially with aliphatic amines.[3] For less reactive amines, such as aromatic amines, heating is often required to increase the reaction rate.[3] However, excessive heat should be avoided as it can lead to side reactions or degradation of the products.

Stoichiometry

The stoichiometry of the reactants is critical in determining the final product.

-

For bis-thiourea formation: A molar ratio of at least 2:1 of the primary monoamine to this compound should be used to ensure complete reaction at both isothiocyanate sites.

-

For polythiourea synthesis: An equimolar ratio (1:1) of the diamine and this compound is crucial for achieving a high molecular weight polymer.[6]

Experimental Protocols

The following protocols provide a general framework for the reaction of this compound with primary amines. These should be adapted based on the specific amine and desired product.

Synthesis of a Bis-Thiourea Adduct

This protocol describes the reaction of this compound with a primary monoamine.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

Dissolve this compound (1 equivalent) in the anhydrous solvent in the round-bottom flask.

-

With stirring, add a solution of the primary amine (2.2 equivalents) in the same solvent dropwise using the dropping funnel at room temperature.

-

A precipitate may form upon addition. Continue stirring at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the precipitate and wash with a small amount of cold solvent.

-

Dry the product under vacuum to obtain the bis-thiourea adduct.

Synthesis of a Polythiourea

This protocol outlines the synthesis of a polythiourea from this compound and a primary diamine.

Materials:

-

This compound

-

Primary diamine (e.g., 1,6-hexanediamine)

-

Anhydrous polar aprotic solvent (e.g., DMF)

-

Magnetic stirrer and stir bar

-

Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser.

Procedure:

-

In the three-necked flask, dissolve the primary diamine (1 equivalent) in the anhydrous solvent under a nitrogen atmosphere.

-

Slowly add a solution of this compound (1 equivalent) in the same solvent to the stirred diamine solution.

-

The viscosity of the solution will increase as the polymerization proceeds.

-

Heat the reaction mixture to 50-70 °C and stir for 4-6 hours to ensure high conversion.

-

Monitor the disappearance of the isothiocyanate peak (~2100-2200 cm⁻¹) using in-situ FT-IR if available.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.

-

Filter the polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 60-80 °C.

Caption: Workflow for polythiourea synthesis.

Characterization of Reaction Products

Thorough characterization is essential to confirm the structure and purity of the synthesized thiourea derivatives and polymers.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a powerful tool for monitoring the reaction. The disappearance of the strong, sharp isothiocyanate (-N=C=S) stretching band around 2100-2200 cm⁻¹ and the appearance of characteristic thiourea bands are indicative of a successful reaction. Key thiourea peaks include N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and C-N stretching bands.[8][9][10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed structure of the products. In ¹H NMR, the appearance of N-H protons of the thiourea group (typically in the range of 7-10 ppm) is a key indicator. ¹³C NMR will show a characteristic signal for the thiocarbonyl (C=S) carbon, typically around 180 ppm.[8]

Thermal Analysis

For polythioureas, thermal analysis provides insights into their stability and physical properties.

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polymer by measuring its weight loss as a function of temperature. This provides information on the decomposition temperature.[12][13][14][15]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, which are important for understanding its physical state and processing characteristics.[12][15]

Table 1: Representative Thermal Properties of Aromatic Polymers

| Polymer Type | TGA Decomposition Temp. (5% weight loss) | Glass Transition Temp. (Tg) | Reference(s) |

| Hyperbranched Polyimide | 501-516 °C | 242-247 °C | [12] |

| Poly(silylene diethynylbenzene) | >560 °C | Not reported | [16] |

| Poly(GMA-co-TRIM) | ~250 °C | Not reported | [13] |

Note: The data in this table is for related aromatic polymers and serves as a general reference for the expected thermal stability of polythioureas derived from this compound.

Applications in Drug Development and Beyond

The thiourea moiety is a well-known pharmacophore present in numerous biologically active compounds. The ability of this compound to act as a linker or to form polymeric structures opens up several possibilities in drug development.

-

Drug Delivery Systems: Polythioureas can be designed as biodegradable or responsive polymers for controlled drug release. The polymer backbone can be tailored to encapsulate or conjugate therapeutic agents.

-

Synthesis of Bioactive Molecules: this compound can be used to synthesize bis-thiourea compounds that can be screened for various biological activities, including antimicrobial, antiviral, and anticancer properties.

-

Biomaterial Scaffolds: Crosslinked hydrogels or other polymeric structures containing thiourea linkages can be explored as scaffolds for tissue engineering, benefiting from the potential biocompatibility and tunable mechanical properties.

Conclusion

The reaction of this compound with primary amines is a robust and versatile method for the synthesis of a wide range of thiourea-containing molecules and polymers. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can effectively utilize this chemistry to develop novel materials with tailored properties. The potential applications in drug development and materials science make this an exciting and relevant area for continued research and innovation.

References

-

Reddit. (2024, November 10). How anyone have experience with reacting amines with phenyl isothiocyanate? r/OrganicChemistry.

-

ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea.

-

ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.

-

ResearchGate. (n.d.). Effects of Solvent and Temperature on Reaction Outcome.

-

ResearchGate. (n.d.). Scheme 2. 1,3-Diphenylthiourea formation.

-

Kiaku, C., et al. (2023). Electrochemical isothiocyanation of primary amines. University of Greenwich.

-

ResearchGate. (n.d.). FIGURE 3 Thermal properties of the polymers: (a), DSC curves; (b) TGA....

-

Stilinović, V., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PMC.

-

MDPI. (n.d.). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether).

-

Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation.

-

Organic Chemistry Portal. (2023). Electrochemical Isothiocyanation of Primary Amines.

-

NIH. (2023, October 20). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential.

-

MDPI. (2024, March 17). Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions.

-

ACS Publications. (2018, April 23). Room Temperature One-Step Conversion from Elemental Sulfur to Functional Polythioureas through Catalyst-Free Multicomponent Polymerization.

-

Organic Chemistry Portal. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis.

-

ResearchGate. (2019, September 27). (PDF) Synthesis and characterization of thiourea.

-

PMC. (2021, March 30). The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers.

-

Google Patents. (n.d.). US6753013B1 - Pharmaceutical composition.

-

Google Patents. (n.d.). US10973763B2 - Inhalable pharmaceutical compositions.

-

MDPI. (2020, June 28). Design, Preparation and Thermal Characterization of Polystyrene Composites Reinforced with Novel Three-Cages POSS Molecules.

-

Google Patents. (n.d.). US7927613B2 - Pharmaceutical co-crystal compositions.

-

Google Patents. (n.d.). US11298334B2 - Use of isothiocyanate compounds.

-

ResearchGate. (n.d.). FT‐IR spectrum of 1,3‐diphenyl thiourea (a) theoretical (b) experimental.

-

ResearchGate. (2002). Poly(1,2‐diaminobenzene) and poly(1,3‐diaminobenzene): Synthesis, characterization, and properties.

-

MDPI. (n.d.). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents.

-

Biblioteka Nauki. (n.d.). Synthesis and characterization of thiourea.

-

European Journal of Chemistry. (n.d.). FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea.

-

PubChem. (n.d.). Heterocyclic compounds and uses thereof - Patent US-10253047-B2.

-

Encyclopedia.pub. (n.d.). Technological Uses of Thioketal in Drug Delivery Systems.

-

The Aquila Digital Community. (n.d.). Synthesis and Characterization of Polyisobutylene-Block-Polyamides as Novel Thermoplastic Elastomers.

-

ResearchGate. (n.d.). (PDF) FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea.

-

ResearchGate. (n.d.). Kinetic comparison of 13 homogeneous thiol-X reactions.

-

Organic Syntheses. (n.d.). α-PHENYLTHIOUREA.

-

PubMed. (n.d.). Drug Delivery Systems for Phthalocyanines for Photodynamic Therapy.

-

PubMed. (2024, December 16). Solvent Dictated Organic Transformations.

-

MDPI. (n.d.). Effect of Solvent Properties on the Critical Solution Temperature of Thermoresponsive Polymers.

-

MDPI. (n.d.). Synthesis, Characterization, and Gas Adsorption Performance of Amine-Functionalized Styrene-Based Porous Polymers.

-

Sci-Hub. (2000). Synthesis and characterization of ordered poly(amine thioether)s from 1,4-phenylene diacrylate and 4-aminobenzenethiol.

-

ResearchGate. (n.d.). (PDF) Solvent and temperature dependence of absorption and phosphorescence of trans-diisothiocyanate (bis)ethylenediaminechromium(III) ion.

-

The Royal Society of Chemistry. (2019). This journal is © The Royal Society of Chemistry 2019.

-

MDPI. (n.d.). Kinetic Study of 1,3-Butadiene Polymerization via CCTP Using the Ziegler–Natta Ternary NdV 3 /DIBAH/Me2SiCl 2 Catalyst System.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. Solvent Dictated Organic Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. www2.scut.edu.cn [www2.scut.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea | European Journal of Chemistry [eurjchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether) [mdpi.com]

- 17. US6753013B1 - Pharmaceutical composition - Google Patents [patents.google.com]

- 18. US10973763B2 - Inhalable pharmaceutical compositions - Google Patents [patents.google.com]

- 19. US7927613B2 - Pharmaceutical co-crystal compositions - Google Patents [patents.google.com]

- 20. US11298334B2 - Use of isothiocyanate compounds - Google Patents [patents.google.com]

- 21. Heterocyclic compounds and uses thereof - Patent US-10253047-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Drug Delivery Systems for Phthalocyanines for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1,3-Diisothiocyanatobenzene: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1,3-diisothiocyanatobenzene. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the principles behind the spectroscopic techniques, the interpretation of the spectral data, and the experimental protocols for acquiring them, ensuring a comprehensive understanding of the molecule's structural features.

Introduction

This compound, a member of the aromatic isothiocyanate family, is a valuable bifunctional molecule in organic synthesis. Its two reactive isothiocyanate groups, positioned meta to each other on a benzene ring, allow for its use as a linker or building block in the synthesis of various compounds, including polymers and pharmacologically active molecules. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and for tracking its transformations in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the aromatic ring and the isothiocyanate substituents.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be characteristic of a 1,3-disubstituted benzene ring. The aromatic region (typically δ 7.0-8.5 ppm) will display a complex splitting pattern due to spin-spin coupling between the four protons on the ring.[1]

Expected Chemical Shifts and Splitting Patterns:

Due to the symmetry of the molecule, there are three distinct types of aromatic protons:

-

H-2: This proton is situated between the two isothiocyanate groups and is expected to be the most deshielded due to the electron-withdrawing nature of the NCS groups. It will appear as a triplet (or more accurately, a triplet of triplets with small coupling constants) at the lowest field.

-

H-4/H-6: These two protons are equivalent and are located ortho to one NCS group and meta to the other. They will appear as a doublet of doublets.

-

H-5: This proton is para to the H-2 proton and is expected to be the most shielded of the aromatic protons. It will appear as a triplet.

The isothiocyanate group (-N=C=S) is an electron-withdrawing group, which deshields the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to benzene (δ 7.34 ppm).[1]

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| H-2 | ~ 7.6 - 7.8 | t | J ≈ 1.5-2.0 |

| H-4, H-6 | ~ 7.4 - 7.6 | dd | J ≈ 7.5-8.0, 1.5-2.0 |

| H-5 | ~ 7.3 - 7.5 | t | J ≈ 7.5-8.0 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of this compound.

Expected Chemical Shifts:

-

Aromatic Carbons: The aromatic carbons are expected to resonate in the region of δ 120-150 ppm.[2] Due to the symmetry, four distinct signals are expected for the six aromatic carbons. The carbons directly attached to the isothiocyanate groups (C-1 and C-3) will be the most deshielded.

-

Isothiocyanate Carbon (-N=C=S): A noteworthy feature of isothiocyanates is the characteristic chemical shift of the carbon atom in the NCS group. However, this signal is often broad and of low intensity, sometimes to the point of being "silent" in the spectrum. This broadening is due to the quadrupolar relaxation of the adjacent nitrogen atom and the chemical shift anisotropy. The predicted chemical shift for this carbon is in the range of δ 130-140 ppm.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1, C-3 | ~ 135 - 140 |

| C-2 | ~ 125 - 130 |

| C-4, C-6 | ~ 128 - 132 |

| C-5 | ~ 130 - 135 |

| -N=C=S | ~ 130 - 140 (broad) |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly influence the chemical shifts.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is typically used.

-

Workflow for NMR Analysis:

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying functional groups within a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the isothiocyanate group and the aromatic ring.

Predicted IR Absorption Bands

Key Vibrational Modes:

-

Isothiocyanate (-N=C=S) Stretch: This is the most characteristic absorption for isothiocyanates. It appears as a very strong and broad band in the region of 2000-2200 cm⁻¹.[3] This intense absorption is due to the asymmetric stretching of the -N=C=S group.

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring typically appear above 3000 cm⁻¹, in the range of 3030-3100 cm⁻¹.[4]

-

Aromatic C=C Stretch: The in-plane stretching vibrations of the carbon-carbon double bonds in the aromatic ring give rise to several bands in the 1400-1600 cm⁻¹ region.[4]

-

Aromatic C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the aromatic C-H bonds are highly diagnostic of the substitution pattern on the benzene ring. For a 1,3-disubstituted (meta) benzene ring, strong absorptions are expected in the regions of 680-725 cm⁻¹ and 750-810 cm⁻¹, with another band often appearing between 860-900 cm⁻¹.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric -N=C=S Stretch | 2000 - 2200 | Very Strong, Broad |

| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| Aromatic C-H Out-of-Plane Bending | 680-725 and 750-810 | Strong |

Experimental Protocol for IR Spectroscopy

A standard protocol for acquiring an IR spectrum of this compound would be:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and more common method.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Workflow for IR Analysis:

Caption: Workflow for Infrared spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Predicted Mass Spectrum

Expected Molecular Ion and Fragmentation Pattern:

-

Molecular Ion (M⁺•): The molecular formula of this compound is C₈H₄N₂S₂. Its molecular weight is approximately 192.26 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 192.

-

Isotope Peaks: Due to the presence of two sulfur atoms, significant M+1 and M+2 isotope peaks will be observed. The natural abundance of ³³S is 0.76% and ³⁴S is 4.29%.

-

Fragmentation: The fragmentation of aromatic isothiocyanates is often characterized by the loss of the isothiocyanate group or parts of it.[5] Key fragmentation pathways for this compound are predicted to be:

-

Loss of NCS: A fragment corresponding to the loss of one isothiocyanate radical (•NCS) would result in a peak at m/z = 134.

-

Loss of S: Loss of a sulfur atom from the molecular ion could lead to a peak at m/z = 160.

-

Formation of the Phenyl Cation: Cleavage of the C-N bond can lead to the formation of a phenyl dication or related fragments around m/z = 76.

-

Rearrangements: Other complex rearrangements and fragmentations are possible, leading to smaller fragments.

-

| m/z | Predicted Fragment | Description |

| 192 | [C₈H₄N₂S₂]⁺• | Molecular Ion (M⁺•) |

| 160 | [C₈H₄N₂S]⁺• | [M - S]⁺• |

| 134 | [C₇H₄NS]⁺ | [M - NCS]⁺ |

| 76 | [C₆H₄]⁺• | Phenyl radical cation |

Experimental Protocol for Mass Spectrometry

A standard protocol for acquiring an EI mass spectrum would be:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

Logical Relationship of Spectroscopic Data:

Caption: Interrelation of spectroscopic techniques.

Conclusion

The spectroscopic analysis of this compound through NMR, IR, and MS provides a comprehensive structural characterization of the molecule. The predicted ¹H and ¹³C NMR spectra reveal the details of the carbon-hydrogen framework of the disubstituted aromatic ring. The IR spectrum is dominated by the strong, characteristic absorption of the isothiocyanate functional groups. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pathways. Together, these techniques offer a powerful and complementary approach for the unambiguous identification and characterization of this compound, which is essential for its application in research and development.

References

-

Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. [Link]

-

Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. [Link]

-

Martvoň, A., Skáčáni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. [Link]

-

Chemistry LibreTexts. (2019, February 18). Spectral Characteristics of the Benzene Ring. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]

-

University of Calgary. (n.d.). ¹H NMR of Aromatic Compounds. [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Degradation of 1,3-Diisothiocyanatobenzene

Abstract

1,3-Diisothiocyanatobenzene is a key bifunctional monomer utilized in the synthesis of a variety of sulfur-containing polymers, most notably polythioureas. Its thermal stability is a critical parameter that dictates its storage, handling, and processing conditions, particularly during polymerization reactions which are often conducted at elevated temperatures. This guide provides a comprehensive overview of the thermal stability and degradation pathways of this compound, offering insights for researchers, scientists, and professionals in drug development and materials science. We will explore the theoretical and practical aspects of its thermal behavior, detail experimental protocols for its characterization, and elucidate its degradation mechanisms.

Introduction: The Significance of this compound

This compound, also known as m-phenylene diisothiocyanate, is an aromatic organic compound featuring two isothiocyanate (-N=C=S) functional groups attached to a benzene ring at the meta positions. This unique structure imparts a high degree of reactivity, making it a versatile building block in polymer chemistry. The primary application of this compound lies in the synthesis of polythioureas through polyaddition reactions with diamines. These polymers exhibit a range of desirable properties, including high refractive indices, excellent adhesion to metals, and potential for use in advanced materials and biomedical applications.

However, the isothiocyanate group is known to be thermally sensitive. Understanding the thermal stability of this compound is paramount to:

-

Optimizing Polymerization Conditions: Ensuring that the polymerization process proceeds efficiently without significant monomer degradation, which can lead to lower molecular weight polymers and altered material properties.

-

Ensuring Storage Stability: Establishing safe and effective storage conditions to prevent decomposition over time.

-

Predicting Material Performance: Understanding the thermal limits of materials derived from this monomer.

This guide will delve into the critical aspects of the thermal behavior of this compound, providing a foundational understanding for its effective utilization.

Core Concepts: Thermal Stability and Degradation Pathways

The thermal stability of a chemical compound refers to its ability to resist decomposition at elevated temperatures. For this compound, this is a crucial characteristic. When subjected to heat, the molecule can undergo a series of complex chemical reactions leading to the formation of various degradation products.

The degradation of isothiocyanates is highly dependent on their chemical structure. While extensive research has been conducted on aliphatic isothiocyanates, data on aromatic diisothiocyanates like this compound is less abundant. However, based on the known reactivity of isothiocyanates and aromatic compounds, we can infer the likely degradation pathways.

A primary degradation pathway for isothiocyanates involves the formation of carbodiimides through the elimination of a sulfur atom. In the case of a diisothiocyanate, this could lead to the formation of oligomeric or polymeric carbodiimides. Another significant thermal reaction, particularly in the presence of nucleophiles (including other isothiocyanate molecules or impurities), is the formation of substituted thioureas.

It is also plausible that at higher temperatures, fragmentation of the aromatic ring or cleavage of the C-N bond could occur, leading to a complex mixture of volatile and non-volatile degradation products.

Experimental Characterization of Thermal Stability

A suite of thermoanalytical techniques is employed to quantitatively assess the thermal stability of this compound. These methods provide critical data on decomposition temperatures, weight loss profiles, and the energetics of thermal events.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Experimental Protocol: TGA of this compound

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for both temperature and mass.

-

Select an appropriate sample pan (e.g., aluminum or platinum).

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into the TGA pan. Ensure the sample is evenly distributed.

-

-

Experimental Parameters:

-

Atmosphere: Typically, an inert atmosphere (e.g., nitrogen or argon) is used to study thermal decomposition without oxidative effects. A flow rate of 20-50 mL/min is common.

-

Temperature Program:

-

Equilibrate at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C). The heating rate can be varied to study the kinetics of decomposition.

-

-

-

Data Analysis:

-

The resulting TGA curve plots percentage weight loss versus temperature.

-

Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins.

-

Temperature of Maximum Decomposition Rate (Tmax): Determined from the peak of the derivative of the TGA curve (DTG curve).

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

Causality Behind Experimental Choices: The use of an inert atmosphere is crucial to isolate the thermal degradation from oxidative degradation, providing a clearer picture of the intrinsic stability of the molecule. The choice of heating rate influences the observed decomposition temperatures; slower heating rates can provide better resolution of decomposition steps.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

Experimental Protocol: DSC of this compound

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan is important to prevent volatilization of the sample before decomposition.

-

-

Experimental Parameters:

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used.

-

Temperature Program:

-

Equilibrate at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond its decomposition point as determined by TGA.

-

-

-

Data Analysis:

-

The DSC thermogram plots heat flow versus temperature.

-

Melting Point (Tm): An endothermic peak corresponding to the melting of the crystalline solid.

-

Decomposition Exotherm/Endotherm: Decomposition can be either an exothermic or endothermic process, and will appear as a broad peak or a shift in the baseline at higher temperatures.

-

Causality Behind Experimental Choices: Hermetically sealed pans are essential to contain the sample and any volatile products, ensuring that the measured heat flow corresponds to the thermal transitions of the bulk material. The heating rate is chosen to balance sensitivity and resolution.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique used to identify the degradation products of a material. The sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol: Py-GC-MS of this compound

-

Instrument Preparation:

-

Ensure the pyrolyzer, GC, and MS systems are properly calibrated and tuned.

-

-

Sample Preparation:

-

Place a small amount (typically micrograms) of this compound into a pyrolysis sample cup.

-

-

Experimental Parameters:

-

Pyrolysis Temperature: A range of temperatures can be studied (e.g., 300 °C, 500 °C, 700 °C) to investigate the effect of temperature on the degradation products.

-

GC Separation: A suitable capillary column (e.g., a non-polar or medium-polarity column) is used to separate the pyrolysis products. A temperature program is used to elute the compounds.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode to generate mass spectra of the eluted compounds.

-

-

Data Analysis:

-

The resulting chromatogram shows the separation of the pyrolysis products.

-

The mass spectrum of each peak is compared to a mass spectral library (e.g., NIST) to identify the chemical structure of the degradation product.

-

Causality Behind Experimental Choices: The choice of pyrolysis temperature is critical as it directly influences the fragmentation pattern. Stepwise pyrolysis at different temperatures can provide insights into the sequence of degradation reactions. The GC column and temperature program are optimized to achieve good separation of the expected degradation products.

Visualization of Degradation and Experimental Workflow

Proposed Degradation Pathway of this compound

Caption: Workflow for the comprehensive thermal analysis of this compound.

Quantitative Data Summary

| Parameter | Analytical Technique | Expected Value/Observation | Significance |

| Melting Point (Tm) | DSC | ~55-57 °C | Indicates the transition from solid to liquid phase. |

| Onset Decomposition Temperature (Tonset) | TGA | > 150 °C (in N2) | The temperature at which thermal degradation begins. |

| Temperature of Maximum Decomposition (Tmax) | TGA (DTG) | Multiple peaks possible, > 200 °C | Indicates the temperatures at which the rate of degradation is highest. |

| Residual Mass @ 600 °C | TGA | Varies depending on atmosphere | Indicates the amount of non-volatile residue (e.g., char, polymer). |

| Decomposition Enthalpy (ΔHd) | DSC | Exothermic or Endothermic | Provides information on the energetics of the decomposition process. |

| Primary Degradation Products | Py-GC-MS | Carbodiimides, Thioureas, Aniline, Benzonitrile, CS2 | Elucidates the chemical changes occurring during degradation. |

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and evaluating the thermal stability and degradation of this compound. While direct experimental data remains a subject for further investigation, the principles and methodologies outlined here provide a robust approach for its characterization. The primary degradation pathways are likely to involve the formation of carbodiimides and polythioureas, with fragmentation occurring at higher temperatures.

For researchers and professionals working with this important monomer, a thorough thermal analysis using TGA, DSC, and Py-GC-MS is strongly recommended to establish safe handling and processing parameters and to optimize the performance of the resulting materials. Future research should focus on detailed kinetic studies of the decomposition process and a definitive identification of all degradation products under various conditions.

References

- Chen, C. W., & Ho, C. T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 46(1), 220–223.

-

Ghanbari, E., Picken, S. J., & van Esch, J. H. (2023). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting. Journal of Thermal Analysis and Calorimetry, 148(22), 12393-12409. [Link]

-

Gotro, J. (2014). Thermoset Characterization Part 1: Introduction to DSC. Polymer Innovation Blog. [Link]

-

Jin, Y., Wang, M., Rosen, R. T., & Ho, C. T. (1999). Thermal degradation of sulforaphane in aqueous solution. Journal of Agricultural and Food Chemistry, 47(8), 3121–3123. [Link]

-

Kusch, P. (2012). Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials. Mendeley. [Link]

-

Leibniz Institute of Polymer Research Dresden. (n.d.). Thermogravimetric Analysis (TGA). [Link]

- Lewis, D. N. (2015). Thermogravimetric Analysis. University of Wisconsin-Madison.

-

Ma, R., et al. (2015). Rational design and synthesis of polythioureas as capacitor dielectrics. Journal of Materials Chemistry A, 3(28), 14845-14852. [Link]

-

Mettler Toledo. (2000). Interpreting DSC curves Part 1: Dynamic measurements. User-Com. [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals. [Link]

-

NETZSCH-Gerätebau GmbH. (n.d.). Thermogravimetric Analysis – TGA. [Link]

- Pasch, H., & Schrepp, W. (2003). MALDI-TOF Mass Spectrometry of Synthetic Polymers. Springer.

-

Shimadzu. (2015). A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants No. GCMS-1504. [Link]

-

Sinha, S., et al. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). Zenodo. [Link]

- University of Cambridge. (n.d.). Differential Scanning Calorimetry (DSC).

-

Wróbel, M., et al. (2023). The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms. National Institutes of Health. [Link]

solubility of 1,3-diisothiocyanatobenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1,3-Diisothiocyanatobenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key bifunctional molecule with significant applications in organic synthesis, polymer chemistry, and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes available physicochemical data, explores the theoretical principles governing its solubility in a range of organic solvents, and offers a detailed experimental protocol for the empirical determination of its solubility. This guide is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries who utilize or are investigating the applications of this compound.

Introduction: The Significance of this compound and its Solubility

This compound, also known as 1,3-phenylene diisothiocyanate, is an aromatic organic compound featuring two highly reactive isothiocyanate (-N=C=S) functional groups positioned in a meta-orientation on a benzene ring. This unique structural arrangement imparts a high degree of reactivity, making it a valuable building block in the synthesis of a diverse array of compounds, including thioureas, heterocyclic structures, and polymers. The isothiocyanate functional group is of particular interest in medicinal chemistry due to its prevalence in naturally occurring bioactive compounds and its role as a pharmacophore in various therapeutic agents[1].

The is a fundamental physical property that dictates its utility in various applications. In synthetic organic chemistry, the choice of solvent is paramount as it influences reaction rates, equilibria, and the ease of product isolation and purification. For instance, a reaction may require a solvent in which the reactants are highly soluble to ensure a homogeneous reaction mixture and optimal kinetics. Conversely, for crystallization-based purification, a solvent system in which the compound has high solubility at elevated temperatures but low solubility at ambient or sub-ambient temperatures is ideal.

In the realm of polymer chemistry, where this compound can act as a cross-linking agent or monomer, its solubility in the polymerization medium is critical for achieving a uniform polymer matrix and desired material properties. Furthermore, in drug development and formulation, understanding the solubility of isothiocyanate-containing compounds is essential for designing effective delivery systems and ensuring bioavailability.

This guide aims to provide a thorough understanding of the factors influencing the solubility of this compound and to equip researchers with the knowledge and methodologies to effectively utilize this versatile compound.

Physicochemical Properties of Phenylene Diisothiocyanates

A comprehensive understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. For comparative purposes, the properties of its structural isomer, 1,4-phenylene diisothiocyanate, are also presented.

| Property | This compound | 1,4-Phenylene diisothiocyanate |

| CAS Number | 3125-77-7 | 4044-65-9[2] |

| Molecular Formula | C₈H₄N₂S₂ | C₈H₄N₂S₂ |

| Molecular Weight | 192.26 g/mol | 192.25 g/mol [2] |

| Appearance | Solid | Colorless to beige, odorless crystalline compound[3][4] |

| Melting Point | 56 °C (decomposes) | 132 °C[2] |

| Boiling Point | 358.8 ± 25.0 °C (Predicted)[5] | Not available |

| Water Solubility | 3.845 mg/L at 25 °C[5] | Practically insoluble; hydrolyzes in water[3][4] |

The significant difference in melting points between the 1,3- and 1,4-isomers (56 °C vs. 132 °C) is noteworthy. The higher melting point of the 1,4-isomer is likely due to its more symmetrical structure, which allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces that require more energy to overcome. This difference in crystal lattice energy can also influence solubility.

Factors Influencing the Solubility of this compound